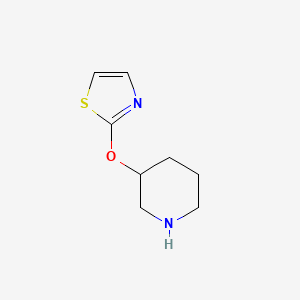3-(1,3-Thiazol-2-yloxy)piperidine
CAS No.: 1185541-08-5
Cat. No.: VC4453264
Molecular Formula: C8H12N2OS
Molecular Weight: 184.26
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1185541-08-5 |
|---|---|
| Molecular Formula | C8H12N2OS |
| Molecular Weight | 184.26 |
| IUPAC Name | 2-piperidin-3-yloxy-1,3-thiazole |
| Standard InChI | InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 |
| Standard InChI Key | CBHMYCJOERSPCH-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)OC2=NC=CS2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a six-membered piperidine ring substituted at the 3-position with a thiazole heterocycle through an ether linkage. The thiazole ring (a five-membered ring containing nitrogen and sulfur) contributes to electronic diversity, while the piperidine scaffold provides conformational flexibility . Key structural descriptors include:
Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-(1,3-thiazol-2-yloxy)piperidine commonly involves nucleophilic substitution reactions. A representative method includes:
-
Reaction of 3-hydroxypiperidine with 2-chlorothiazole in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).
-
Microwave-assisted synthesis to enhance reaction efficiency and yield.
Example Protocol:
-
Reagents: 3-hydroxypiperidine (1 eq), 2-chlorothiazole (1.2 eq), KCO (2 eq), DMF (solvent).
-
Conditions: 80°C, 12 hours, inert atmosphere.
-
Yield: ~70–80% after purification via column chromatography.
Industrial-Scale Production
Continuous flow reactors and automated systems are employed to optimize scalability. Key parameters include temperature control (70–90°C) and solvent recycling to reduce waste.
Chemical Reactivity and Derivatives
Functionalization Strategies
The compound undergoes diverse reactions:
-
Oxidation: Conversion of the piperidine ring to a pyridine derivative using hydrogen peroxide.
-
Alkylation: Introduction of alkyl groups at the piperidine nitrogen to modulate bioactivity.
-
Cross-Coupling: Suzuki-Miyaura reactions to attach aryl groups to the thiazole ring .
Key Derivatives
Biological Activities and Mechanisms
Antimicrobial Properties
3-(1,3-Thiazol-2-yloxy)piperidine exhibits broad-spectrum activity:
-
Antibacterial: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Antifungal: Inhibits Candida albicans growth by disrupting ergosterol biosynthesis (IC = 12.5 µM) .
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling, reducing TNF-α and IL-6 production in macrophages (70% inhibition at 10 µM). Molecular docking studies suggest interaction with cyclooxygenase-2 (COX-2) active sites .
Comparative Analysis with Analogues
Structural Analogues
Pharmacokinetic Profiling
Future Directions and Applications
Drug Development
-
Optimization: Structure-activity relationship (SAR) studies to enhance selectivity for COX-2 .
-
Combination Therapies: Synergy with fluconazole against drug-resistant Candida strains .
Material Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume